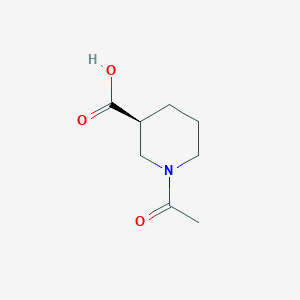

(3S)-1-acetylpiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to (3S)-1-acetylpiperidine-3-carboxylic acid involves complex organic reactions. For instance, the diastereoselective synthesis of similar compounds employs techniques such as ring-closing metathesis and Grignard reactions, utilizing L-serine as a starting material, highlighting the versatility of synthetic methods in generating these compounds (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through techniques like X-ray diffraction. The crystal and molecular structure of N-acetylpiperidine-2-carboxylic acid, for example, reveals an orthorhombic crystal system with a chair structure, offering insights into the stereochemistry and spatial arrangement of atoms within the molecule (Rae, Raston, & White, 1980).

Chemical Reactions and Properties

Chemical reactions involving (3S)-1-acetylpiperidine-3-carboxylic acid and its analogs can be complex, involving multiple steps and yielding a variety of products. The reactivity of these compounds is influenced by their functional groups, which can participate in a wide range of organic reactions, as demonstrated in the synthesis of related compounds (Takahata, Ouchi, Ichinose, & Nemoto*, 2002).

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis The crystal structure of N-acetylpiperidine-2-carboxylic acid, which is closely related to (3S)-1-acetylpiperidine-3-carboxylic acid, has been determined using single-crystal X-ray diffraction methods. This research highlights the importance of understanding the molecular geometry and electronic structure for applications in crystallography and molecular design (Rae, Raston, & White, 1980).

Synthetic Chemistry and Natural Product Synthesis (3S)-1-acetylpiperidine-3-carboxylic acid is involved in the synthesis of complex molecules. For instance, its structural analogs are used in the diastereoselective synthesis of carbapenam-3-carboxylic acid derivatives, showcasing its relevance in the synthesis of biologically active compounds and potential pharmaceuticals (Tanaka, Sakagami, & Ogasawara, 2002).

C(sp3)–H Activation of Carboxylic Acids The molecule is relevant in research focusing on the C(sp3)–H activation of carboxylic acids. Carboxylic acids are fundamental in various research fields, and efforts are directed towards C–H functionalization of such compounds. Emerging strategies enable the use of aliphatic carboxylic acids in C–H-activation-based transformations, a field where (3S)-1-acetylpiperidine-3-carboxylic acid and its derivatives could play a significant role (Uttry & van Gemmeren, 2019).

Microbial Tolerance to Weak Acid Stress Research into microbial mechanisms of tolerance to weak acid stress includes the exploration of carboxylic acids. The understanding of the molecular mechanisms underlying adaptation to weak acid stress in microbes is crucial for applications in medicine, food safety, and environmental science. Molecules like (3S)-1-acetylpiperidine-3-carboxylic acid can serve as model compounds to understand the interaction between microbes and carboxylic acids (Mira & Teixeira, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-1-acetylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPIDTOGVIDBLN-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-acetylpiperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)

![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)